2-Methylenecyclopropaneacetic acid (MCPA) is a naturally occurring organic compound found in the seeds of the lychee fruit (Litchi chinensis) []. However, MCPA gains significant scientific research interest due to its role as a toxic metabolite.
MCPA is a product of the breakdown of hypoglycin A, a toxin present in unripe ackee fruit (Blighia sapida) []. When ingested by mammals, hypoglycin A is metabolized into MCPA, which is the primary cause of the toxic effects associated with ackee fruit consumption, particularly in unripe ackee [].
Scientific research on MCPA primarily focuses on its toxic properties and the mechanisms by which it exerts its harmful effects. Studies have shown that MCPA inhibits key enzymes in the fatty acid oxidation pathway, leading to a disruption in energy metabolism and ultimately causing cell death [].
2-Methylenecyclopropaneacetic acid is a cyclopropane fatty acid characterized by a unique structure that includes a methylene group attached to a cyclopropane ring. This compound, with the chemical formula , is primarily derived from natural sources such as lychee seeds and has been identified as a toxic metabolite resulting from the ingestion of hypoglycin, which is found in unripe ackee fruit. The compound's toxicity is linked to its ability to inhibit key metabolic processes in mammals, particularly affecting fatty acid oxidation and gluconeogenesis .
The primary reactions involving 2-methylenecyclopropaneacetic acid include:
The biological activity of 2-methylenecyclopropaneacetic acid is primarily associated with its toxic effects on glucose metabolism:
Synthesis methods for 2-methylenecyclopropaneacetic acid typically involve:
The applications of 2-methylenecyclopropaneacetic acid are primarily seen in research contexts:
Interaction studies have focused on how 2-methylenecyclopropaneacetic acid affects metabolic pathways:
Several compounds share structural or functional similarities with 2-methylenecyclopropaneacetic acid. Here are some notable examples:
The uniqueness of 2-methylenecyclopropaneacetic acid lies in its specific inhibition of fatty acid oxidation pathways and its resultant acute hypoglycemic effects when ingested, distinguishing it from other similar compounds that may not exhibit such profound metabolic disruptions.
Hypoglycin A is a naturally occurring amino acid derivative found primarily in the unripened fruit of the Ackee tree (Blighia sapida), which belongs to the Sapindaceae family. This non-proteinogenic amino acid serves as the precursor to MCPA through a well-defined metabolic pathway. The conversion of hypoglycin A to MCPA represents a classic example of biotransformation, where a relatively benign compound is metabolized into a significantly more toxic derivative.
The biosynthetic pathway begins when hypoglycin A undergoes α-oxidation to form methylenecyclopropylpyruvate (MCP-pyruvate). This initial step mirrors the metabolic processing of branched-chain amino acids in mammals. Subsequently, MCP-pyruvate undergoes decarboxylation and is then conjugated as a CoA ester to form MCPA-CoA in the liver, catalyzed by a mitochondrial branched-chain dehydrogenase. This process effectively transforms the amino acid derivative into a potent metabolic toxin.
The metabolic conversion is particularly significant because hypoglycin A itself is considered a protoxin—it requires metabolic activation to exert its toxic effects. The molecular structure of hypoglycin A contains a methylenecyclopropane group, which is preserved in the structure of MCPA, contributing to its distinctive biological activities.
Metabolic Conversion Step | Enzyme/Process | Resulting Compound |
---|---|---|
Initial compound | - | Hypoglycin A |
α-oxidation | Branched-chain aminotransferase (BCAT) | Methylenecyclopropylpyruvate (MCP-pyruvate) |
Decarboxylation | Branched-chain α-keto acid dehydrogenase | MCPA-CoA (active toxin) |
Hydrolysis | Acyl-CoA hydrolase | Free MCPA |
Conjugation | Glycine-N-acylase | MCPA-glycine |
Conjugation | Carnitine acyltransferase | MCPA-carnitine |
The first synthesis of hypoglycin A was accomplished in 1958 by John Carbon, William Martin, and Leo Swett, who created the racemic form starting from 2-bromopropene and ethyl diazoacetate to form the cyclopropane ring. Later, in 1992, Jack Baldwin and colleagues achieved the first asymmetric total synthesis of individual diastereoisomers of hypoglycin A, utilizing Sharpless epoxidation to permit asymmetric methylene cyclopropane synthesis.
Once formed, MCPA undergoes several enzymatic transformations in mammalian systems. The most toxicologically significant of these is the formation of MCPA-CoA, which exhibits potent inhibitory effects on multiple metabolic enzymes. MCPA-CoA irreversibly binds to multiple acyl CoA dehydrogenases, enzymes essential for the metabolism of short- and medium-chain fatty acids and branched chain amino acids.
In mammalian systems, MCPA-CoA can follow several metabolic fates:
Inhibition of β-oxidation enzymes: MCPA-CoA strongly inhibits enzymes that participate in β-oxidation of fatty acids, particularly affecting short-chain acyl-CoAs. This inhibition is particularly pronounced for butyryl CoA dehydrogenase (a short-chain acyl-CoA dehydrogenase), causing β-oxidation to cease prematurely.
Conjugation with glycine: MCPA-CoA is conjugated with glycine via the mitochondrial enzyme glycine-N-acylase to form methylenecyclopropylacetyl-glycine (MCPA-Gly). Studies in rats have demonstrated that MCPA-Gly excreted in urine accounts for 25-40% of the administered dose of hypoglycin A.
Conjugation with carnitine: MCPA-CoA can also be conjugated with carnitine to form MCPA-carnitine, which is detectable in serum and is used as a biomarker of exposure. This conjugation occurs predominantly in skeletal muscles, as evidenced by high concentrations of MCPA-carnitine in this tissue.
Reverse hydrolysis: MCPA-CoA can be reversibly converted to free MCPA via acyl-CoA hydrolase.
The metabolic pathways of MCPA in mammalian systems have been studied extensively using various analytical techniques. Recent advancements include LC-MS-based methods without derivatization for the detection of hypoglycin A and MCPA-carnitine in equine serum and muscle tissue. These methods have provided valuable insights into the pharmacokinetics and tissue distribution of MCPA and its metabolites.
Metabolite | Formation Pathway | Detection Method | Biological Significance |
---|---|---|---|
MCPA-CoA | Conjugation with coenzyme A | LC-mass spectrometry | Inhibits acyl-CoA dehydrogenases |
MCPA-glycine | Conjugation via glycine-N-acylase | LC-MS, hydrolysis with barium hydroxide | Major urinary metabolite (25-40%) |
MCPA-carnitine | Conjugation with carnitine | LC-MS | Biomarker of exposure, predominant in skeletal muscle |
Free MCPA | Hydrolysis of MCPA-CoA | LC-MS after barium hydroxide treatment | Limited detection in urine without hydrolysis |
Research has demonstrated that MCPA rapidly induces hypoglycemia in experimental animal models. When MCPA was infused into rats fasted for one day, plasma glucose concentrations decreased rapidly, necessitating dextrose administration to maintain euglycemia. Endogenous glucose production was reduced by half within 90-120 minutes of MCPA administration, while glucose clearance remained unchanged.
MCPA and its precursors are distributed across various species within the Sapindaceae family, with significant variations in concentration depending on plant parts, ripeness, and growing conditions. The most well-documented sources include:
Ackee fruit (Blighia sapida): Unripe ackee fruit contains significant amounts of hypoglycin A, which can be metabolized to MCPA. The levels of hypoglycin A decrease significantly as the fruit ripens. Consumption of unripe ackee fruit has been linked to Jamaican Vomiting Sickness, a condition characterized by severe hypoglycemia and potential fatality.
Lychee seeds (Litchi chinensis): MCPA has been directly detected in lychee seeds. The major carbocyclic fatty acid in lychee seed oils is dihydrosterculic acid, a cyclopropane fatty acid, accompanied by small amounts of cyclopropyl acetic acid analogues.
Sycamore maple (Acer pseudoplatanus): Seeds and seedlings from the sycamore maple contain hypoglycin A and methylenecyclopropylglycine (MCPG), which can be metabolized to MCPA and methylenecyclopropylformic acid (MCPF), respectively. Consumption of these plant materials has been associated with atypical myopathy in horses grazing on European pastures.
Other Acer species: Both Acer pseudoplatanus and Acer negundo seeds contain metabolites that can be converted to MCPA-CoA.
The presence of these compounds in Sapindaceae species is not limited to those causing documented toxic effects in mammals. Various members of this plant family contain similar compounds, suggesting a widespread ecological role that may extend beyond the currently documented cases.
Plant Species | Plant Part | Toxin Present | Associated Condition |
---|---|---|---|
Blighia sapida (Ackee) | Unripe fruit | Hypoglycin A | Jamaican Vomiting Sickness |
Litchi chinensis (Lychee) | Seeds | MCPA | Hypoglycemic encephalopathy |
Acer pseudoplatanus (Sycamore maple) | Seeds, seedlings | Hypoglycin A, MCPG | Atypical myopathy in horses |
Acer negundo (Boxelder) | Seeds | Hypoglycin A | Atypical myopathy in horses |
Interestingly, in addition to hypoglycin A, some Sapindaceae species also contain methylenecyclopropylglycine (MCPG), a structural analogue of hypoglycin A. MCPG is metabolized to methylenecyclopropylformyl-CoA (MCPF-CoA), which has similar toxic effects to MCPA-CoA. Both MCPG and its metabolites have been detected in horses that developed atypical myopathy after ingesting Acer pseudoplatanus seeds.
2-Methylenecyclopropaneacetic acid fundamentally disrupts mitochondrial β-oxidation through the formation of 2-methylenecyclopropaneacetic acid-coenzyme A conjugates within the mitochondrial matrix [1]. This conjugation process occurs rapidly following cellular uptake, where the compound is activated by acyl-coenzyme A synthetases to form the toxic metabolite [2]. The resulting conjugate acts as a mechanism-based inhibitor that irreversibly inactivates multiple acyl-coenzyme A dehydrogenases essential for fatty acid oxidation [16].
The inhibition mechanism involves the interaction of 2-methylenecyclopropaneacetic acid-coenzyme A with the flavin adenine dinucleotide cofactor of acyl-coenzyme A dehydrogenases [16]. This interaction leads to the formation of a covalent adduct between the cyclopropane ring and the enzyme, resulting in permanent enzyme inactivation [14]. The specificity of this inhibition is determined by the substrate recognition properties of individual dehydrogenases, with short-chain and medium-chain enzymes showing greater susceptibility than long-chain variants [16].
Research has demonstrated that 2-methylenecyclopropaneacetic acid exhibits differential inhibitory effects across the spectrum of acyl-coenzyme A dehydrogenases [14]. Short-chain acyl-coenzyme A dehydrogenase shows the highest sensitivity to inhibition, with half-maximal inhibitory concentrations of 0.8 ± 0.1 micromolar [14]. Isovaleryl-coenzyme A dehydrogenase displays similar vulnerability with inhibitory concentrations of 1.2 ± 0.1 micromolar [14].
Medium-chain acyl-coenzyme A dehydrogenase demonstrates intermediate sensitivity with inhibitory concentrations of 7.8 ± 1.0 micromolar [14]. This enzyme plays a crucial role in the oxidation of fatty acids containing 6 to 12 carbon atoms, making its inhibition particularly significant for overall metabolic function [14]. Long-chain acyl-coenzyme A dehydrogenase remains largely unaffected by 2-methylenecyclopropaneacetic acid exposure, even at elevated concentrations [16].
Enzyme | Half-Maximal Inhibitory Concentration (μM) | Primary Substrate Range |
---|---|---|
Short-chain acyl-coenzyme A dehydrogenase | 0.8 ± 0.1 | C4-C6 fatty acids |
Isovaleryl-coenzyme A dehydrogenase | 1.2 ± 0.1 | Branched-chain amino acid metabolites |
Short-chain acyl-coenzyme A dehydrogenase | 1.6 ± 0.3 | C4-C6 fatty acids |
Medium-chain acyl-coenzyme A dehydrogenase | 7.8 ± 1.0 | C6-C12 fatty acids |
The inhibition of mitochondrial β-oxidation by 2-methylenecyclopropaneacetic acid results in the accumulation of specific acyl-coenzyme A intermediates [1]. Short-chain acyl-coenzyme A species, particularly butyryl-coenzyme A, show marked elevation following exposure to the compound [1]. This accumulation reflects the primary site of enzymatic inhibition and provides biochemical evidence for the mechanism of action [10].
Ketogenesis, a process dependent on acetyl-coenzyme A derived from β-oxidation, becomes severely compromised following 2-methylenecyclopropaneacetic acid exposure [1]. Hepatic ketone body production decreases rapidly, reflecting the reduced availability of acetyl-coenzyme A substrates [10]. This reduction in ketogenesis has significant implications for tissues that rely on ketone bodies as alternative fuel sources during periods of glucose limitation [18].
The disruption of β-oxidation also affects the cellular energy charge, defined as the ratio of adenosine triphosphate to adenosine diphosphate [1]. Mitochondrial adenosine triphosphate content decreases substantially following 2-methylenecyclopropaneacetic acid treatment, indicating compromised oxidative phosphorylation capacity [10]. This energy depletion has cascading effects on numerous adenosine triphosphate-dependent cellular processes [12].
Acetyl-coenzyme A serves as a critical allosteric activator of pyruvate carboxylase, the rate-limiting enzyme in gluconeogenesis [18]. This regulatory relationship links fatty acid oxidation to glucose production, ensuring metabolic coordination during fasting states [1]. The availability of acetyl-coenzyme A directly influences the flux through the pyruvate carboxylase reaction, making this metabolite essential for hepatic glucose output [18].
2-Methylenecyclopropaneacetic acid disrupts this regulatory mechanism by depleting hepatic acetyl-coenzyme A concentrations [1] [10]. The compound's inhibition of β-oxidation reduces the primary source of acetyl-coenzyme A production from fatty acid substrates [1]. This depletion occurs rapidly following exposure, with detectable reductions in acetyl-coenzyme A levels within hours of administration [10].
Advanced metabolic tracing techniques have revealed that 2-methylenecyclopropaneacetic acid significantly reduces pyruvate carboxylase flux in hepatic tissue [1]. Positional isotopomer nuclear magnetic resonance tracer analysis demonstrates marked decreases in the conversion of pyruvate to oxaloacetate through the pyruvate carboxylase pathway [1]. This reduction correlates directly with the observed depletion of acetyl-coenzyme A concentrations [10].
The inhibition of pyruvate carboxylase represents a key mechanism by which 2-methylenecyclopropaneacetic acid disrupts gluconeogenesis [1]. Without adequate pyruvate carboxylase activity, the conversion of three-carbon precursors to glucose becomes severely limited [10]. This metabolic bottleneck affects the liver's ability to maintain glucose homeostasis during periods of increased demand [1].
Metabolic Parameter | Control Values | 2-Methylenecyclopropaneacetic Acid Treatment | Percentage Change |
---|---|---|---|
Hepatic acetyl-coenzyme A (nmol/g) | 45.2 ± 3.1 | 18.7 ± 2.3 | -59% |
Pyruvate carboxylase flux (μmol/kg/min) | 12.8 ± 1.7 | 4.2 ± 0.9 | -67% |
Hepatic glucose production (mg/kg/min) | 8.9 ± 0.8 | 3.1 ± 0.6 | -65% |
The disruption of acetyl-coenzyme A availability affects the utilization of various gluconeogenic substrates [1]. Lactate conversion to glucose becomes impaired due to reduced pyruvate carboxylase activity [10]. Similarly, the conversion of amino acids such as alanine to glucose through the pyruvate carboxylase pathway shows significant inhibition [1].
Glycerol metabolism through gluconeogenesis remains partially preserved because it can bypass the pyruvate carboxylase step through direct entry into the gluconeogenic pathway at the level of dihydroxyacetone phosphate [1]. However, the overall contribution of glycerol to glucose production becomes proportionally increased as other pathways become compromised [18].
The metabolic inflexibility created by 2-methylenecyclopropaneacetic acid exposure limits the liver's ability to respond to varying substrate availability [1]. This inflexibility has particular significance during periods of metabolic stress when efficient substrate switching becomes essential for maintaining glucose homeostasis [10].
The carnitine shuttle system represents a sophisticated transport mechanism that facilitates the movement of long-chain fatty acids across the inner mitochondrial membrane [7] [8]. This system consists of three primary components: carnitine palmitoyltransferase 1 located on the outer mitochondrial membrane, carnitine-acylcarnitine translocase within the inner membrane, and carnitine palmitoyltransferase 2 on the matrix side of the inner membrane [9].
Carnitine palmitoyltransferase 1 catalyzes the formation of acylcarnitine esters from long-chain acyl-coenzyme A substrates [7]. These esters are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase in exchange for free carnitine [8]. Finally, carnitine palmitoyltransferase 2 regenerates acyl-coenzyme A species within the mitochondrial matrix for subsequent β-oxidation [9].
2-Methylenecyclopropaneacetic acid disrupts the carnitine shuttle system through multiple mechanisms [2]. The compound forms non-metabolizable conjugates with both coenzyme A and carnitine, effectively sequestering these essential cofactors [2]. The formation of 2-methylenecyclopropaneacetic acid-carnitine esters creates metabolically inert compounds that cannot participate in normal shuttle function [2].
The sequestration of free coenzyme A by 2-methylenecyclopropaneacetic acid has profound implications for fatty acid activation [11]. Reduced coenzyme A availability limits the formation of acyl-coenzyme A substrates necessary for carnitine palmitoyltransferase 1 activity [7]. This limitation effectively reduces the flux of fatty acids into the mitochondria even when the shuttle proteins remain functionally intact [12].
Carnitine depletion occurs through the formation of stable 2-methylenecyclopropaneacetic acid-carnitine conjugates that resist metabolic breakdown [2]. These conjugates accumulate within cells and are slowly eliminated, leading to functional carnitine deficiency [8]. The reduction in free carnitine availability compromises both the forward transport of acylcarnitines and the return transport of free carnitine to the cytoplasm [7].
Different tissues exhibit varying degrees of sensitivity to carnitine shuttle dysfunction induced by 2-methylenecyclopropaneacetic acid [25]. Cardiac muscle, which relies heavily on fatty acid oxidation for energy production, shows particular vulnerability to carnitine system disruption [7]. The heart's high expression of carnitine shuttle components makes it especially dependent on this transport system [25].
Skeletal muscle demonstrates significant metabolic impairment when carnitine shuttle function becomes compromised [25]. Unlike liver tissue, which can oxidize medium-chain fatty acids independently of carnitine, skeletal muscle requires the carnitine system for all fatty acid oxidation [25]. This dependency makes skeletal muscle particularly susceptible to 2-methylenecyclopropaneacetic acid-induced metabolic dysfunction [7].
Hepatic tissue shows a more complex response to carnitine shuttle disruption [25]. The liver's ability to oxidize short- and medium-chain fatty acids through carnitine-independent mechanisms provides some metabolic flexibility [27]. However, the oxidation of long-chain fatty acids, which constitute the majority of stored lipids, remains dependent on functional carnitine shuttle activity [31].
Tissue Type | Carnitine Dependency | Metabolic Flexibility | Sensitivity to Disruption |
---|---|---|---|
Cardiac muscle | High | Low | Very High |
Skeletal muscle | High | Low | Very High |
Hepatic tissue | Moderate | High | Moderate |
Renal tissue | Moderate | Moderate | Moderate |
Irritant